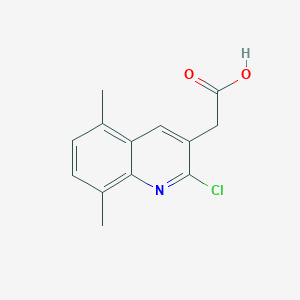
2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chloro-5,8-dimethylquinolin-3-yl)acetic acid is a chemical compound notable for its quinoline structure, which includes a chlorine atom and two methyl groups. This unique configuration contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research.
- Molecular Formula : C₁₃H₁₂ClN₁O₂
- Molecular Weight : Approximately 251.67 g/mol
The compound can undergo various chemical reactions typical of carboxylic acids and quinoline derivatives, including nucleophilic substitutions and acylation reactions. It also exhibits electrophilic aromatic substitution due to the presence of the chlorinated quinoline structure.
Antimicrobial Properties
Research indicates that compounds related to quinoline structures often display significant antimicrobial activity. Specifically, studies have shown that this compound exhibits:
- Antibacterial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity was compared favorably to standard antibiotics like ciprofloxacin .
- Antifungal Activity : In vitro tests have indicated potential antifungal properties against strains such as Candida albicans and Aspergillus niger.
Anti-inflammatory and Antitumor Potential
The quinoline ring is associated with numerous pharmacological effects. Some derivatives of quinoline have been reported to inhibit specific enzymes involved in inflammatory processes and tumor growth. The potential anti-inflammatory effects of this compound warrant further investigation as they may contribute to its therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitutions enhance lipophilicity | Antimicrobial properties |
| 2-(2-Chloroquinolin-3-yl)acetic acid | Simple structure without methyl groups | Moderate activity |
| 7-Methylquinoline-3-carboxylic acid | Carboxylic acid group | Potential anti-inflammatory |
| 6-Methoxyquinoline-3-acetic acid | Methoxy substitution affects solubility | Varies based on substitution |
This table illustrates how structural variations influence biological activity, providing a basis for further drug development efforts.
Study on Antibacterial Activity
In a study examining the antibacterial properties of various quinoline derivatives, compounds similar to this compound were found to exhibit significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an effective antimicrobial agent .
Anti-inflammatory Research
Research has also focused on the anti-inflammatory properties of quinoline derivatives. Compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in cell line studies, indicating that this compound may possess similar effects .
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
2-(2-chloro-5,8-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-4-8(2)12-10(7)5-9(6-11(16)17)13(14)15-12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI 键 |
NBZQLVSPDWHCFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















